molecular formula C9H16N4 B1423038 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine CAS No. 1251330-45-6

1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

Cat. No. B1423038
M. Wt: 180.25 g/mol
InChI Key: ZZHPYRMKQBXJDI-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine” is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 . It is also known by the synonyms "3-Piperidinamine, 1- (1-methyl-1H-pyrazol-4-yl)-" .


Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine” consists of a piperidine ring attached to a 1-methyl-1H-pyrazol-4-yl group . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine” is a compound with a molecular weight of 180.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature .

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

One significant application of chemical compounds similar to “1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine” is in the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibitors with selectivity for specific CYP isoforms are essential for understanding drug-drug interactions and metabolism. For instance, compounds with structural similarities have been evaluated for their potency and selectivity towards various CYP isoforms, highlighting the importance of such molecules in pharmacokinetic research (Khojasteh et al., 2011).

Catalysis in Organic Synthesis

Another application is in catalysis, particularly in C-N bond-forming cross-coupling reactions, which are fundamental in organic synthesis. Compounds with a piperidine moiety have been used as ligands in copper-mediated systems for these reactions, demonstrating their versatility and potential in developing recyclable catalysts for sustainable chemistry (Kantam et al., 2013).

Heterocyclic Compound Synthesis

The chemistry of heterocyclic compounds, such as pyrazolines, is a vast field with significant implications for synthesizing new molecules. Derivatives of pyrazolines, which can be structurally related to “1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine,” serve as building blocks in synthesizing various heterocycles, showcasing the critical role of these compounds in medicinal chemistry and drug design (Gomaa & Ali, 2020).

Dopamine D2 Receptor Ligands

In neuropsychiatric disorder treatment, compounds with a piperidine backbone, akin to “1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine,” have been investigated as dopamine D2 receptor (D2R) ligands. These studies highlight the structural features critical for high D2R affinity, indicating the therapeutic potential of such molecules in addressing schizophrenia, Parkinson's disease, and other disorders (Jůza et al., 2022).

Antitubercular Activity

Molecules with pyrazole and piperidine structures have been evaluated for their antitubercular activity, reflecting the ongoing search for new treatments against tuberculosis. This research underscores the importance of such compounds in developing novel therapeutic agents against infectious diseases (Asif, 2014).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-7-9(5-11-12)13-4-2-3-8(10)6-13/h5,7-8H,2-4,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHPYRMKQBXJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

CAS RN

1251330-45-6
Record name 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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